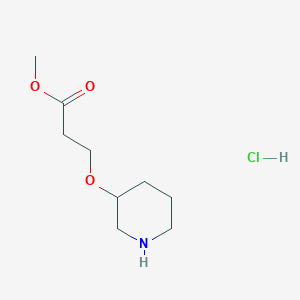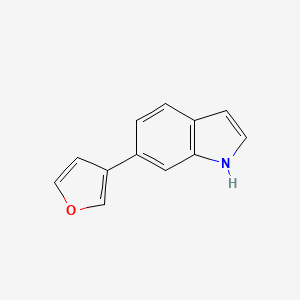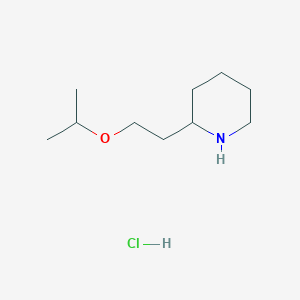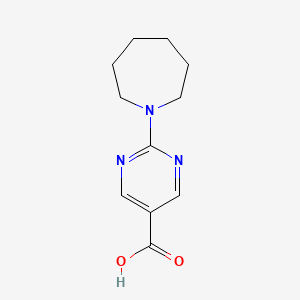
Methyl 3-(3-piperidinyloxy)propanoate hydrochloride
Übersicht
Beschreibung
“Methyl 3-(3-piperidinyloxy)propanoate hydrochloride” is a chemical compound with the CAS Number: 874365-37-4 . It has a molecular weight of 207.7 and its IUPAC name is methyl 3- (3-piperidinyl)propanoate hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Physical And Chemical Properties Analysis
“Methyl 3-(3-piperidinyloxy)propanoate hydrochloride” is a powder . It has a molecular weight of 207.7 and a molecular formula of C9H18ClNO3. The compound is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antinociceptive Activity
Research has explored the synthesis of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential anticonvulsants. These compounds, which include Methyl 3-(3-piperidinyloxy)propanoate hydrochloride, combine fragments of known antiepileptic drugs such as ethosuximide and levetiracetam. Studies in mice showed that some of these compounds exhibited significant anticonvulsant properties and were effective in diminishing pain responses in models of tonic pain (Kamiński et al., 2016).
Crystal Polymorphism in Pharmaceutical Compounds
Falicaine hydrochloride, a compound related to Methyl 3-(3-piperidinyloxy)propanoate hydrochloride, was studied for its crystal polymorphism, an essential aspect of pharmaceutical chemistry. This research provides insights into the physical stability and formulation of such compounds, which is crucial for their efficacy and safety in medical applications (Schmidt, 2005).
Neuroprotective Agents
Another compound structurally related to Methyl 3-(3-piperidinyloxy)propanoate hydrochloride showed potent and selective antagonistic effects on N-methyl-D-aspartate (NMDA) receptors. This research highlights the potential of such compounds in neuroprotective therapies, especially in conditions involving glutamate toxicity (Chenard et al., 1995).
Metabolic Activity in Obesity
A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a compound related to Methyl 3-(3-piperidinyloxy)propanoate hydrochloride, showed that chronic administration led to reduced food intake and weight gain in obese rats. This finding suggests potential applications in obesity management (Massicot et al., 1985).
Safety And Hazards
“Methyl 3-(3-piperidinyloxy)propanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it is a hazard . The compound is an irritant , and it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 3-piperidin-3-yloxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-6-13-8-3-2-5-10-7-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGHVMSITZBVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-piperidinyloxy)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1441092.png)




![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)
![2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441101.png)





![2-[(2-Hydroxyethyl)amino]nicotinic acid](/img/structure/B1441114.png)